molecular formula C12H26N2O B13338920 Diethyl({3-[(oxan-4-yl)amino]propyl})amine

Diethyl({3-[(oxan-4-yl)amino]propyl})amine

Cat. No.: B13338920
M. Wt: 214.35 g/mol
InChI Key: KDSQYANZADVJFO-UHFFFAOYSA-N
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Description

Diethyl({3-[(oxan-4-yl)amino]propyl})amine is an organic compound with the molecular formula C12H26N2O It is a derivative of oxane, featuring an amino group attached to a propyl chain, which is further substituted with a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl({3-[(oxan-4-yl)amino]propyl})amine typically involves the reaction of oxane derivatives with propylamine, followed by the introduction of diethyl groups. One common method involves the reaction of 3-aminopropylamine with oxane under controlled conditions to form the intermediate product, which is then reacted with diethylamine to yield the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

Diethyl({3-[(oxan-4-yl)amino]propyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halides, alkoxides; reactions often require the presence of a base and are conducted in polar solvents.

Major Products Formed

The major products formed from these reactions include oxides, reduced amine derivatives, and substituted amine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl({3-[(oxan-4-yl)amino]propyl})amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: It is used in the production of specialty chemicals, including surfactants and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Diethyl({3-[(oxan-4-yl)amino]propyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl({3-[(oxan-4-yl)amino]propyl})amine: A similar compound with methyl groups instead of ethyl groups.

    Diethyl({3-[(thian-4-yl)amino]propyl})amine: A sulfur-containing analog with a thian ring instead of an oxan ring.

Uniqueness

Diethyl({3-[(oxan-4-yl)amino]propyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

N',N'-diethyl-N-(oxan-4-yl)propane-1,3-diamine

InChI

InChI=1S/C12H26N2O/c1-3-14(4-2)9-5-8-13-12-6-10-15-11-7-12/h12-13H,3-11H2,1-2H3

InChI Key

KDSQYANZADVJFO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1CCOCC1

Origin of Product

United States

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